molecular formula C21H23N3O B5640933 2-(1H-benzimidazol-2-yl)-N-cycloheptylbenzamide

2-(1H-benzimidazol-2-yl)-N-cycloheptylbenzamide

Cat. No. B5640933
M. Wt: 333.4 g/mol
InChI Key: PDMRFWFTUOYQQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-(1H-Benzimidazol-2-yl)-N-cycloheptylbenzamide, often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For example, a related compound, 2-(2-aminoanilino)cyclohepta[b]pyrroles, was synthesized from 2-chlorocyclohepta[b]pyrroles and o-phenylenediamine, showcasing a method that could be adapted for the synthesis of this compound (Abe et al., 1990).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for understanding their reactivity and properties. The crystal structure and DFT calculations, along with Hirshfeld surface analysis, provide insights into the molecular geometry and intermolecular interactions. A study on a similar compound, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, highlighted the importance of structural analysis in understanding the compound's characteristics (Adardour et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, offering a pathway to synthesize a wide range of compounds. For instance, the intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles in DMSO under air leads to the synthesis of substituted benzimidazoles, showcasing the versatility and reactivity of these compounds (Saha et al., 2009).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Studies on similar compounds can provide a basis for understanding the physical properties of this compound.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity, of benzimidazole derivatives are crucial for their potential applications. The protonation of benzimidazole derivatives in aqueous acids and their ionization constants provide valuable information about their chemical behavior (Perisic-Janjic et al., 2000).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the target they interact with. For example, some benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and cell division .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their specific structure. Some benzimidazole derivatives are used as pharmaceuticals and are generally safe under prescribed use, while others may be toxic or hazardous .

Future Directions

Benzimidazole derivatives continue to be an active area of research in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing new benzimidazole derivatives with improved efficacy and safety profiles, as well as exploring new therapeutic applications for these compounds .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-cycloheptylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(22-15-9-3-1-2-4-10-15)17-12-6-5-11-16(17)20-23-18-13-7-8-14-19(18)24-20/h5-8,11-15H,1-4,9-10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMRFWFTUOYQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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